Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (CAS 596817-38-8), also known as N-Boc-1-(2-pyrimidinyl)piperidin-4-amine, is a bifunctional synthetic intermediate featuring a pyrimidine ring substituted at the N-1 position of a piperidine ring, with a tert-butoxycarbonyl (Boc)-protected amine at the C-4 position. With a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol, this compound serves as a key building block in medicinal chemistry for the construction of kinase inhibitor scaffolds and other nitrogen-containing heterocyclic drug candidates.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
Cat. No. B4456672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-9-18(10-6-11)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,19)
InChIKeyYCSWAZYRTWCBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (CAS 596817-38-8) Procurement & Differentiation Guide


Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (CAS 596817-38-8), also known as N-Boc-1-(2-pyrimidinyl)piperidin-4-amine, is a bifunctional synthetic intermediate featuring a pyrimidine ring substituted at the N-1 position of a piperidine ring, with a tert-butoxycarbonyl (Boc)-protected amine at the C-4 position . With a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol, this compound serves as a key building block in medicinal chemistry for the construction of kinase inhibitor scaffolds and other nitrogen-containing heterocyclic drug candidates [1]. Its dual functional groups—a pyrimidinyl-piperidine core and a Boc-protected primary amine—enable orthogonal synthetic elaboration, making it a strategically differentiated intermediate for fragment-based drug discovery and targeted protein degrader (PROTAC) assembly [2].

Why Generic Substitution of Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate Is Not Advisable


In-class compounds bearing a pyrimidinyl-piperidine scaffold cannot be freely interchanged due to critical structural variables that dictate downstream synthetic utility and target engagement. The C-2 connectivity of the pyrimidine ring to the piperidine N-1 creates a rigid, planar extension with delocalized pi-electron density that is distinct from C-4 or C-5 pyrimidine regioisomers, directly affecting the vectors available for further functionalization and the compound's ability to recapitulate key kinase hinge-binding motifs . Furthermore, the presence and position of the Boc-protected amine (C-4 vs. C-3 substitution or methylene-spacer variants) determines both the spatial orientation of subsequent derivatization and the deprotection kinetics under acidic conditions, which must be matched to downstream synthetic sequences [1]. Substituting a chloropyrimidine analog (e.g., [1-(5-chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester) introduces an electron-withdrawing substituent that significantly alters both the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) and the compound's logP, potentially derailing established structure-activity relationships .

Quantitative Differentiation Evidence for Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate vs. Closest Analogs


Regiochemical Identity: Pyrimidine C-2 vs. C-4 Substitution Determines Synthetic Vector Output

The target compound features pyrimidine substitution exclusively at the C-2 position, attaching to the piperidine N-1. This C-2 connectivity produces a linear extension of the piperidine ring that aligns with the ATP hinge-binding region in kinase active sites, a geometry not recapitulated by pyrimidine C-4 or C-5 substituted regioisomers . In contrast, the C-4 regioisomer (4-(N-Boc-piperidin-4-yl)pyrimidine) presents the piperidine moiety at a divergent angle relative to the pyrimidine ring plane, fundamentally altering the exit vector for further elaboration . This geometric distinction has been demonstrated to be critical in piperidinopyrimidine-based inhibitors: in a series of 4-piperidinopyrimidine OSC inhibitors, the pyrimidine connectivity was shown to significantly lower pKa compared to corresponding pyridine analogs (ΔpKa > 1 unit), directly impacting both solubility and target binding [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Boc Protection: Stability and Controlled Deprotection Enable Multi-Step Synthetic Sequences

The tert-butyl carbamate (Boc) protecting group on the target compound provides a chemically stable intermediate that can be reliably stored at 2–8°C with protection from light, as specified by commercial suppliers . Under standard deprotection conditions (TFA in DCM at room temperature, 10 min), the Boc group is quantitatively removed to liberate 1-(pyrimidin-2-yl)piperidin-4-amine (CAS 412355-81-8), a reactive primary amine primed for immediate coupling in urea, amide, or sulfonamide bond formation [1]. This contrasts with the methylcarbamate analog (CAS 1365988-45-9), which employs a methylene spacer between the piperidine ring and the carbamate nitrogen, altering both the conformational flexibility and the deprotection kinetics . The solvent-free HCl gas method has been demonstrated to achieve quantitative Boc deprotection yields across a wide variety of N-Boc derivatives, providing a green chemistry alternative that obviates work-up and purification steps .

Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Purity Specification: Commercial Availability at 95% and NLT 98% Grades

The target compound is commercially available at two defined purity grades: 95% (AKSci, Chemenu, Leyan) and NLT 98% (MolCore, ISO-certified) . The NLT 98% grade is produced under ISO certification systems suitable for global pharmaceutical R&D and quality control requirements . This dual-grade availability allows procurement teams to select the appropriate quality level based on application criticality: the 95% grade is sufficient for early-stage parallel synthesis and library production, while the 98% grade is recommended for late-stage intermediate in GMP-adjacent campaigns or analytical method development where impurity profiles must be tightly controlled . In comparison, the closely related methyl-spacer analog (CAS 1365988-45-9) is typically offered only at 95% purity, limiting its applicability in stringent QC environments [1].

Chemical Procurement Quality Control Purity Specification

Molecular Properties: Optimal Lipophilic-LogP Window for CNS and Kinase Target Space

The target compound possesses a calculated partition coefficient (cLogP) of approximately 1.0, placing it within the optimal lipophilicity range for both oral bioavailability and CNS penetration . This contrasts with the 5-chloro-pyrimidine analog ([1-(5-chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester), where the electron-withdrawing chlorine substituent increases cLogP by an estimated 0.5–0.8 log units, potentially pushing the compound outside the CNS MPO (Multiparameter Optimization) desirability window . Furthermore, the target compound's molecular weight (278.35 g/mol) and hydrogen bond donor/acceptor count (1 donor, 4 acceptors) comply with Lipinski's Rule of Five, making it a drug-like intermediate suitable for oral drug discovery programs . The piperidine nitrogen basicity (pKa ≈ 10–11 when unsubstituted) is modulated by the electron-withdrawing pyrimidine system, a feature that can be exploited to tune the protonation state and solubility of final drug candidates derived from this intermediate .

Physicochemical Properties Drug-Likeness LogP Optimization

Synthetic Tractability: Demonstrated Utility in Urea Derivative Library Synthesis with 62% Key Step Yield

The target compound's synthetic accessibility has been demonstrated in a published synthesis of 2,4-disubstituted pyrimidinopiperidine ureide derivatives with anticancer activity. The reaction of 2,4-dichloropyrimidine with tert-butyl piperidin-4-ylcarbamate under DIPEA in DCM at room temperature afforded the 4-substituted 2-chloropyrimidine intermediate (structurally analogous to the target compound scaffold) in 62% yield after column chromatography [1]. Subsequent Suzuki coupling, Boc deprotection with TFA, and urea formation with isocyanates proceeded with yields of 91–95% for the final urea derivatives, demonstrating the robustness of the Boc-piperidinyl-pyrimidine scaffold in multi-step sequences [2]. This level of synthetic tractability contrasts with the 5-chloropyrimidine analog, where the electron-deficient chloro substituent can compete in undesired SNAr side reactions during piperidine N-alkylation, potentially lowering the overall yield .

Parallel Synthesis Library Production Yield Benchmarking

Price and Availability: Multiple Vendor Sourcing with Defined Price Points for Milligram-to-Gram Scale

The target compound is available from multiple commercial vendors across geographic regions, ensuring supply chain resilience. European pricing (CymitQuimica): €211/100 mg, €321/250 mg, €742/1 g (Ref. 10-F774854) . Asian suppliers (AKSci, Leyan, MolCore) offer competitive pricing at 95% and 98% purity grades, with some providing ISO-certified quality systems suitable for pharmaceutical procurement . In contrast, the methyl-spacer analog (CAS 1365988-45-9) is listed by fewer vendors (Apollo Scientific: £180/100 mg; Calpac Lab: $210/100 mg), demonstrating a narrower supplier base that may introduce procurement risk for long-term programs . The broader availability of the target compound across Asian, European, and North American suppliers provides procurement teams with negotiating leverage and mitigates single-source supply disruption risk.

Supply Chain Vendor Comparison Procurement Economics

Procurement-Relevant Application Scenarios for Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate


Kinase Inhibitor Fragment Library Synthesis and Hit-to-Lead Optimization

The pyrimidin-2-yl-piperidine scaffold of this compound serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design. Following Boc deprotection to liberate the free amine (CAS 412355-81-8), the C-4 primary amine can be diversified via urea, amide, or sulfonamide coupling to generate compound libraries targeting kinases such as PIM, PI3K, GSK-3β, or CaMK1 isoforms [1]. The pyrimidine C-2 connectivity ensures proper alignment with the kinase hinge region, while the Boc protection strategy enables late-stage diversification after scaffold assembly, as demonstrated in the synthesis of ureide derivatives with anticancer activity against HCT116, MIA-PaCa2, and MDA-MB-231 cell lines [2]. For programs targeting oral kinase inhibitors, the intermediate's cLogP of ~1 ensures that final elaborated compounds remain within drug-like property space, an advantage over more lipophilic chloropyrimidine analogs .

Hsp70 Inhibitor Intermediate for Oncology Drug Discovery Programs

The piperidine-pyrimidine scaffold of this compound aligns with the structural requirements of small-molecule Hsp70 inhibitors, a target class implicated in tumor cell resistance to chemotherapeutics. Patent literature describes N,N′-substituted piperidinamine compounds incorporating pyrimidinyl-piperidine motifs that demonstrate high binding affinity to Hsp70 via surface plasmon resonance (SPR) on BIACORE T100 [1]. The Boc-protected intermediate enables a modular synthetic route: after deprotection, the free amine can be functionalized with various benzyl substituents to explore structure-activity relationships against lapatinib-resistant breast cancer cell lines (BT/LapR1.0, SK/LapR1.0, MDA-MB-361, MDA-MB-453) [2]. The availability of this compound at NLT 98% purity (ISO-certified) supports the transition from exploratory SAR studies to more rigorous pharmacological evaluation where impurity control is essential for reproducible in vivo efficacy data .

PROTAC and Targeted Protein Degrader Linker Assembly

The orthogonal functional groups present in this compound—a Boc-protected amine at C-4 and a pyrimidine ring capable of engaging E3 ligase or target protein binding pockets—make it a strategic intermediate for assembling heterobifunctional degraders [1]. The Boc group can be selectively deprotected to reveal a nucleophilic amine for PEG-linker attachment, while the pyrimidine ring can be further functionalized (e.g., via Suzuki coupling at C-4 of the pyrimidine after appropriate halogenation) to install warheads targeting specific proteins of interest (POIs). The balanced molecular weight (278.35) and cLogP (~1) ensure that the intermediate itself does not excessively contribute to the molecular weight or lipophilicity burden of the final PROTAC molecule, which is a critical consideration given the tendency of PROTACs to violate Lipinski rules [2]. The storage condition (2–8°C, protect from light) and solid-state stability further support its use in multi-step degrader assembly sequences where intermediate isolation and characterization are required .

Enoyl-ACP Reductase (InhA) Inhibitor Fragment Elaboration for Antitubercular Drug Discovery

The 1-(pyrimidin-2-yl)piperidine scaffold has been crystallographically validated in complex with InhA (enoyl-ACP reductase), a validated target in Mycobacterium tuberculosis. The PDB structure 5OIN demonstrates that N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide—a direct derivative accessible from the target compound via Boc deprotection and acetylation—binds to the InhA T2A mutant with a conserved binding pose maintained during fragment elaboration [1]. This structural biology evidence provides a validated starting point for structure-based drug design (SBDD) campaigns. The related PDB structure 5OIP further confirms that urea derivatives bearing the 1-(pyrimidin-2-yl)piperidin-4-yl motif also engage the InhA binding site [2]. For procurement teams supporting antitubercular drug discovery, the target compound offers a crystallographically validated fragment starting point, reducing the risk of investing in intermediates that lack demonstrated target engagement.

Quote Request

Request a Quote for Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.